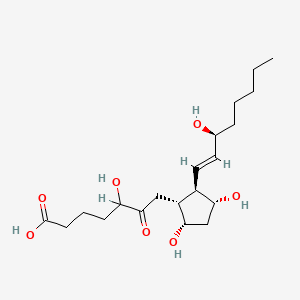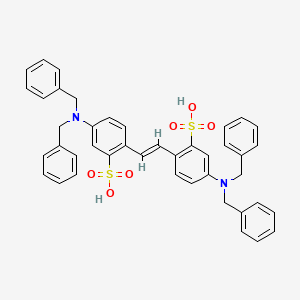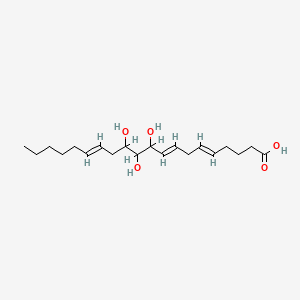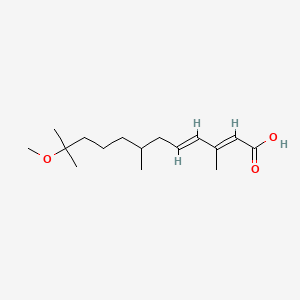
Methoprene acid
Overview
Description
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . This compound is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and conjugated double bonds. It is a small molecule with a molecular formula of C16H28O3 and a molecular weight of 268.39 g/mol .
Mechanism of Action
Target of Action
The primary targets of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are oomycetes, particularly Phytophthora nicotianae, a pathogen of global significance threatening many important crops . The compound exhibits specific inhibitory activity against these organisms .
Mode of Action
The compound interacts with its targets by acting on multiple targets in P. nicotianae, especially on the cell membrane and mitochondria . It results in significant downregulation of antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulation of membrane-destabilizing activity, such as phospholipid synthesis and degradation .
Biochemical Pathways
The pathways influenced by (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . The compound produces oxidative stress on P. nicotianae, inhibits antioxidant enzyme and ATPase activity, and increases cell membrane permeability .
Pharmacokinetics
They are rapidly absorbed and well distributed to various tissues, including the brain
Result of Action
The result of the compound’s action is a strong inhibitory effect against P. nicotianae, both in vitro and in vivo . It reduces the relative abundance of Oomycota in rhizosphere soil . This makes it a potential novel environment-friendly agent for controlling crop oomycete disease .
Action Environment
The action of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is influenced by the environment in which it is applied. It was obtained through coculture of Bacillus subtilis Tpb55 and Trichoderma asperellum HG1 . The compound’s action, efficacy, and stability may be influenced by factors such as the presence of other organisms, soil conditions, and environmental stressors.
Biochemical Analysis
Biochemical Properties
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in fatty acid metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with enhanced insulin sensitivity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance glucose uptake in adipocytes by activating the Akt signaling pathway . This activation leads to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby promoting glucose uptake.
Molecular Mechanism
At the molecular level, (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to activate PPARγ, which in turn enhances insulin sensitivity and glucose uptake . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can induce oxidative stress and inhibit antioxidant enzyme activity over time . These temporal changes are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and improved insulin sensitivity. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism and energy production. For instance, it has been shown to influence carbohydrate metabolism and energy metabolism pathways, leading to changes in metabolite levels and metabolic flux . These interactions are critical for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to be rapidly absorbed and well-distributed in various tissues, including the liver and brain . The compound’s lipophilic nature facilitates its transport across cell membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is crucial for its activity and function. It has been shown to localize to specific cellular compartments, such as the cytoplasm and cell membrane . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves several steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the diene structure through a series of reactions such as aldol condensation, Wittig reaction, or Horner-Wadsworth-Emmons reaction. The methoxy group is introduced through methylation reactions, and the final product is obtained through purification techniques like column chromatography .
Chemical Reactions Analysis
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the double bonds to single bonds, resulting in a saturated compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons .
Scientific Research Applications
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its interactions with nuclear receptors and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on metabolic pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Comparison with Similar Compounds
(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unique due to its specific structure and functional groups. Similar compounds include other sesquiterpenoids, such as farnesol and nerolidol, which also contain three isoprene units but differ in their functional groups and double bond configurations . These differences result in distinct chemical properties and biological activities, highlighting the uniqueness of (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid .
Properties
IUPAC Name |
(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBEULOKRVZKY-TZOAMJEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886034 | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53092-52-7 | |
| Record name | Methoprene acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53092-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZR-725 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZR-725 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB9LR353F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


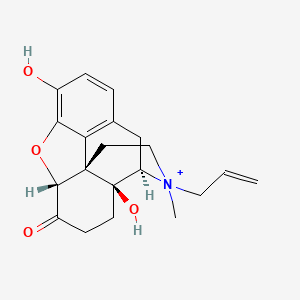
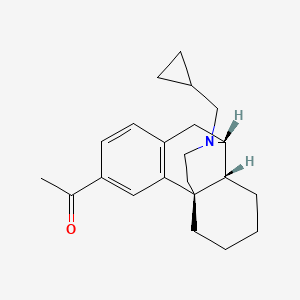

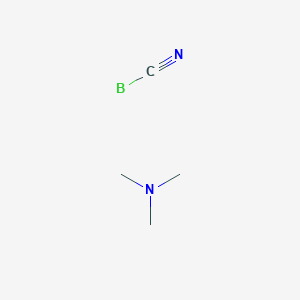
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)

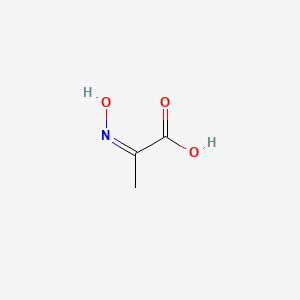

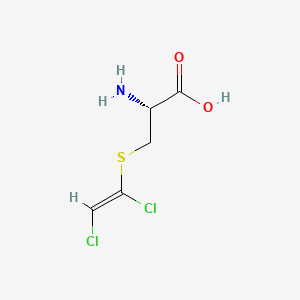
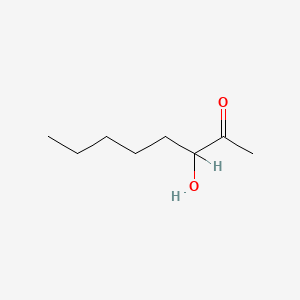
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1231160.png)
